molecular formula C14H8Br6O2 B587370 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 CAS No. 1794620-64-6

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4

Cat. No.: B587370
CAS No.: 1794620-64-6
M. Wt: 691.664
InChI Key: YATIGPZCMOYEGE-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Novel Brominated Flame Retardants (NBFRs) in the Anthropocene

For decades, brominated flame retardants (BFRs) have been incorporated into a vast array of products, including plastics, textiles, furniture, and electronics, to meet fire safety standards. nih.govfrontiersin.org Following the restriction and phasing out of legacy BFRs like polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCDs) due to their persistence, bioaccumulation, and toxicity, a new generation of BFRs, known as novel brominated flame retardants (NBFRs), has been introduced to the market. nih.govfrontiersin.org

These NBFRs are often used as additive flame retardants, meaning they are physically mixed with the polymer rather than chemically bound to it. nih.govresearchgate.net This makes them more susceptible to leaching and volatilizing into the environment throughout a product's life cycle. researchgate.net Consequently, NBFRs have been detected globally in various environmental compartments, including the atmosphere, indoor and outdoor dust, soil, water, sediment, and biota. nih.govnih.gov Their presence in the environment is a growing concern, as their potential long-term effects are still under investigation. nih.govfrontiersin.org The increasing industrial activity in some regions has led to significant discharges of these hazardous chemicals into the environment. acs.org

The Emergence of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) as an Environmental Contaminant

One of the major NBFRs that has seen increased use is 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE). isotope.comchemicalbook.com It serves as a replacement for Octa-BDE and is utilized in materials like high-impact polystyrene (HIPS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) resins, and other thermoplastics. miljodirektoratet.nospecialchem.com

The extensive use of BTBPE has resulted in its widespread detection as an environmental pollutant. nih.govchemicalbook.com Due to its properties, it has been found in various environmental media such as air, dust, soil, sediment, and surface water. nih.gov Its low water solubility and high octanol-water partition coefficient contribute to its persistence and potential for bioaccumulation in organisms. nih.govacs.org BTBPE has been identified in the food web and has also been detected in human breast milk and serum, indicating human exposure. nih.gov The structural similarity of BTBPE to legacy BFRs like PBDEs raises concerns about its potential environmental and health impacts. nih.gov

PropertyValue
Molecular Formula C₁₄H₈Br₆O₂
Molecular Weight 687.64 g/mol
CAS Number 37853-59-1
Appearance White to off-white solid/powder
Melting Point 222-223 °C
Solubility Insoluble in water
Stability Stable under normal conditions

Data sourced from multiple references. isotope.comchemicalbook.com

Role and Significance of Deuterated Analogues in Environmental Contaminant Research

The accurate quantification of environmental contaminants is essential for risk assessment and regulatory monitoring. Deuterated analogues, which are stable isotope-labeled compounds, play a pivotal role in modern analytical chemistry. In these compounds, one or more hydrogen atoms are replaced by their heavier isotope, deuterium. This subtle change in mass does not significantly alter the chemical properties of the compound, but it makes it distinguishable from its non-labeled counterpart by mass spectrometry.

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 is the deuterated form of BTBPE, where four hydrogen atoms on the ethane (B1197151) bridge have been replaced with deuterium. pharmaffiliates.comclearsynth.com This labeled compound is primarily used as an internal standard for the quantitative analysis of BTBPE in various environmental samples. pharmaffiliates.com

When analyzing a sample, a known amount of the deuterated standard is added at the beginning of the sample preparation process. Because the deuterated standard has nearly identical chemical and physical properties to the native BTBPE, it experiences the same losses during extraction, cleanup, and analysis. By measuring the ratio of the native compound to the deuterated standard in the final extract, analysts can accurately calculate the initial concentration of BTBPE in the sample, compensating for any procedural variations.

PropertyValue
Chemical Name 1,3,5-tribromo-2-[1,1,2,2-tetradeuterio-2-(2,4,6-tribromophenoxy)ethoxy]benzene
Molecular Formula C₁₄H₄D₄Br₆O₂
Molecular Weight 691.66 g/mol
CAS Number 1794620-64-6
Application Labeled internal standard for environmental analysis

Data sourced from multiple references. pharmaffiliates.comclearsynth.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements of the concentration of an element or compound in a sample. osti.govrsc.org It is considered a primary ratio method of measurement. rsc.org The method involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of interest (the native BTBPE). osti.gov

After the spike is added and thoroughly mixed with the sample, the mixture is processed, and the isotope ratio of the analyte is measured using a mass spectrometer. osti.gov Because the ratio of the native and labeled isotopes is measured in the same sample, the method is less susceptible to matrix effects and variations in instrument response that can affect other quantification methods. This allows for rapid, highly sensitive, and reproducible quantification of contaminants. nih.gov The use of a deuterated internal standard like this compound is crucial for the successful application of IDMS in the analysis of brominated flame retardants, ensuring the highest quality data for environmental monitoring and research. nih.govthermofisher.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tribromo-2-[1,1,2,2-tetradeuterio-2-(2,4,6-tribromophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br6O2/c15-7-3-9(17)13(10(18)4-7)21-1-2-22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATIGPZCMOYEGE-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1Br)Br)Br)OC2=C(C=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Trace Analysis of 1,2 Bis 2,4,6 Tribromophenoxy Ethane in Complex Environmental Matrices

Principles of Sample Preparation for Diverse Environmental Compartments

Effective sample preparation is a critical prerequisite for the successful trace analysis of BTBPE. The primary objective is to isolate the analyte from the complex sample matrix while minimizing the loss of the target compound and removing interfering substances. The choice of sample preparation technique is highly dependent on the nature of the environmental matrix, which can range from solid samples like soil, sediment, and dust to aqueous samples such as river and wastewater.

Solid-phase extraction (SPE) is a widely utilized technique for the extraction and pre-concentration of BTBPE from aqueous samples. It offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation. The principle of SPE involves passing a liquid sample through a solid adsorbent material (the sorbent) packed in a cartridge or disk. The analyte of interest is retained on the sorbent, while the bulk of the sample matrix passes through. The analyte is then eluted from the sorbent using a small volume of a suitable organic solvent.

The selection of the sorbent is critical for achieving high recovery of BTBPE. Due to its nonpolar nature, reversed-phase sorbents such as C18 (octadecyl-bonded silica) are commonly employed. For the analysis of polychlorinated biphenyls (PCBs), which share some physicochemical properties with brominated flame retardants, C18 solid-phase extraction disks have been shown to yield high recoveries from water samples. researchgate.net The general steps in an SPE method include conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. researchgate.net

Micro-SPE techniques have also emerged as a powerful tool for trace analysis, offering further reductions in solvent usage and sample volume.

Table 1: Illustrative Parameters for Solid-Phase Extraction of Similar Analytes in Water

SorbentConditioning SolventSample VolumeElution SolventAnalyte GroupRecovery (%)Reference
C18 SPE DisksNot specified1 LNot specifiedPCBs91-107 researchgate.net
Polymeric SorbentMethanol, then WaterNot specifiedMethanolTriazines, Carboxylic amidesNot specified researchgate.net
Resin-based COFsNot specifiedNot specifiedNot specifiedPhthalate Esters97.99–100.56 mdpi.com

This table illustrates typical SPE parameters for organic pollutants in water, as specific comprehensive data for BTBPE across various sorbents in a single study is limited.

For solid and semi-solid environmental matrices such as soil, sediment, sludge, and dust, Pressurized Liquid Extraction (PLE), also known by its trade name Accelerated Solvent Extraction (ASE), is a highly efficient technique. nih.gov PLE utilizes organic solvents at elevated temperatures and pressures to enhance the extraction efficiency and reduce extraction times and solvent consumption compared to traditional methods like Soxhlet extraction. nih.govresearchgate.net The high temperature increases the solubility of the analyte and the kinetics of desorption from the matrix, while the high pressure maintains the solvent in its liquid state above its atmospheric boiling point. researchgate.net

The selection of the extraction solvent, temperature, and pressure are key parameters that need to be optimized for different sample matrices and target analytes. A mixture of hexane (B92381) and dichloromethane (B109758) is often used for the extraction of brominated flame retardants. nih.gov

Table 2: Parameters for Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) of BTBPE

MatrixSolventTemperature (°C)Pressure (psi)Extraction Time/CyclesRecovery (%)Reference
SoilHexane:Dichloromethane (1:1)1001500Not specified131 ± 12 researchgate.net
SoilHexane:Dichloromethane (1:1)1001500Not specifiedGood recoveries nih.gov
SedimentToluene100Not specified20 min, 2 cycles98-114 mdpi.com
Fish TissueNot specifiedNot specifiedNot specifiedNot specified91-102 (for PBDEs) nemc.us
DustHexane:Acetone (3:1)Not specifiedNot specified5 min sonicationNot specified askfilo.com

The efficiency and selectivity of the extraction process are heavily influenced by the specific characteristics of the environmental matrix. For instance, soil and sediment samples often contain high levels of organic matter, such as humic and fulvic acids, which can co-extract with BTBPE and interfere with subsequent analysis. The presence of lipids in biological samples like fish tissue also presents a significant challenge.

To address these matrix effects, various strategies are employed. For soil and sediment, the addition of a drying agent like sodium sulfate (B86663) is common to remove residual water, which can hinder extraction efficiency. In some PLE/ASE methods, sorbents like Florisil or silica (B1680970) gel are mixed directly into the extraction cell to perform an in-line cleanup, selectively retaining interferences while allowing BTBPE to be extracted. nih.govresearchgate.net For biota samples, a lipid removal step is often necessary. nemc.us

Following extraction, a clean-up step is almost always required to remove co-extracted interfering compounds that could negatively impact the chromatographic analysis and detection of BTBPE. Common interferences include lipids, pigments, and other organic compounds from the sample matrix.

Adsorption chromatography using materials such as silica gel and Florisil® (a magnesium silicate) is a widely used clean-up technique. researchgate.net These polar adsorbents effectively retain polar interfering compounds while allowing the less polar BTBPE to pass through with a nonpolar or moderately polar solvent.

In a typical column cleanup, the sample extract is loaded onto a column packed with the adsorbent. Different solvents or solvent mixtures of increasing polarity are then used to elute the analytes in fractions. For the analysis of brominated flame retardants, a multi-layer silica gel column, sometimes impregnated with sulfuric acid to oxidize interfering compounds, can be employed. researchgate.net Florisil is also effective for the cleanup of chlorinated hydrocarbons and other persistent organic pollutants. mdpi.com The activity of Florisil can be controlled by deactivating it with a small amount of water, which can be crucial for achieving reproducible results. mdpi.com

Table 3: Common Clean-up Sorbents for BTBPE Analysis

SorbentElution Solvent(s)Target AnalytesApplication NotesReference
Silica GelDichloromethaneBTBPEUsed for cleanup of indoor dust extracts. askfilo.com
Acid-impregnated Silica GelHexane/DichloromethaneBrominated Flame RetardantsEffective for removing oxidizable interferences. researchgate.net
FlorisilHexane, DichloromethaneBTBPE, Pesticides, PCBsElution is often performed in fractions of increasing solvent polarity. askfilo.com

Chromatographic Separation Techniques for High-Resolution Analysis

After extraction and cleanup, the sample extract is ready for instrumental analysis. Gas chromatography (GC) is the most common technique for the separation of BTBPE from other compounds in the extract.

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the analytical column. For the analysis of semi-volatile compounds like BTBPE, high-resolution capillary columns are essential for achieving the necessary separation from potentially co-eluting compounds.

The choice of the capillary column's stationary phase is critical. Non-polar or semi-polar columns are typically used for the analysis of brominated flame retardants. The DB-5 column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, is a widely used and versatile column for this purpose. nih.gov For high-temperature applications that may be required for less volatile brominated compounds, a more thermally stable column like a DB-5ht may be necessary. gcms.cz The dimensions of the capillary column (length, internal diameter, and film thickness) also play a crucial role in the separation efficiency and analysis time.

The GC oven temperature program is carefully optimized to achieve good separation of the target analytes in a reasonable timeframe. A typical program starts at a lower temperature, holds for a short period, and then ramps up to a higher temperature to elute the less volatile compounds.

Table 4: Illustrative Gas Chromatography (GC) Parameters for BTBPE Analysis

Column TypeDimensionsCarrier GasOven Temperature ProgramDetectorReference
DB-5MSNot specifiedNot specifiedNot specifiedMS researchgate.net
DB-530 m x 0.25 mm x 0.25 µmHelium30°C (5 min) to 150°C at 7°C/min, then to 270°C at 20°C/minMS nih.gov
DB-5htNot specifiedNot specifiedRamped to 400°CNot specified gcms.cz

Following separation by GC, a sensitive and selective detector is required for the quantification of BTBPE. Mass spectrometry (MS) is the detector of choice, providing both high sensitivity and structural information for confident identification of the analyte. The use of a deuterated internal standard, such as 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4, is standard practice to correct for any analyte loss during sample preparation and for variations in instrument response.

Liquid Chromatography (LC) for Thermally Labile Analytes

While Gas Chromatography (GC) is widely used for the analysis of many persistent organic pollutants, its application to some brominated flame retardants (BFRs) is limited by their thermal lability. BTBPE is known to be susceptible to thermal degradation at the high temperatures typically required for GC analysis. nih.govresearchgate.net Studies have shown that while BTBPE may evaporate intact at temperatures around 240°C, it undergoes significant decomposition in the gas phase at temperatures of 340°C. researchgate.net This degradation, which can occur in the hot GC injector or on the analytical column, leads to the formation of products such as 2,4,6-tribromophenol (B41969) and vinyl tribromophenyl ether, compromising the accuracy of quantification. researchgate.net

Liquid chromatography (LC) offers a robust alternative by separating compounds in the liquid phase at or near ambient temperatures, thus avoiding thermal decomposition. nih.gov This makes LC, particularly when coupled with mass spectrometry (LC-MS), an increasingly preferred method for the analysis of thermally unstable BFRs like BTBPE. nih.govnih.gov The use of modern LC systems, such as those employing ultra-high-performance liquid chromatography (UHPLC), allows for rapid and highly efficient separations, further enhancing analytical throughput and performance.

Table 1: Comparison of Analytical Approaches for Thermally Labile BFRs
ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Operating Temperature High (e.g., 250-320°C)Low (e.g., ambient to 60°C)
Analyte Stability Risk High risk of on-column or injector degradation for thermally labile compounds like BTBPE. researchgate.netMinimal risk of thermal degradation. nih.gov
Primary Application Volatile and thermally stable compounds.Thermally labile, non-volatile, and polar compounds.
Typical Analytes Lower brominated PBDEs, PCBs.HBCD, TBBPA, and emerging BFRs like BTBPE. nih.gov

Optimization of Chromatographic Parameters for BTBPE Isomer Separation

The topic of isomer separation is critical for certain classes of BFRs where technical mixtures contain multiple stereoisomers or positional isomers, such as hexabromocyclododecane (HBCD) or 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) (TBECH). nih.gov For these compounds, optimizing chromatographic parameters to resolve individual isomers is crucial, as their environmental fate and toxicity can differ.

However, for 1,2-Bis(2,4,6-tribromophenoxy)ethane, the separation of isomers is not a primary analytical focus. The BTBPE molecule possesses a high degree of symmetry, and technical-grade BTBPE is considered to consist of a single, well-defined structure. Therefore, method development for BTBPE typically focuses on optimizing the separation of the target analyte from matrix interferences and other classes of BFRs that may be present in the sample, rather than resolving isomers of BTBPE itself.

State-of-the-Art Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive technique for the detection and quantification of BTBPE due to its unparalleled sensitivity and selectivity. The choice of ionization source and mass analyzer mode is critical and is tailored to the chromatographic method used and the analytical objectives.

Electron Ionization (EI) and Chemical Ionization (CI) Modes

When coupled with Gas Chromatography, Electron Ionization (EI) and Chemical Ionization (CI) are common ionization techniques.

Electron Ionization (EI): This is a hard ionization technique that imparts significant energy to the analyte molecule, resulting in extensive and reproducible fragmentation. While the resulting mass spectrum provides a structural fingerprint useful for identification, EI often fails to produce a detectable molecular ion for compounds like BTBPE. chromatographyonline.com The absence of the molecular ion can limit the specificity and sensitivity of quantitative methods, particularly when using tandem mass spectrometry.

Chemical Ionization (CI): This is a softer ionization technique. A particularly effective mode for halogenated compounds is Electron Capture Negative Ionization (ECNI). ECNI is exceptionally sensitive for electrophilic compounds like BFRs. For BTBPE, ECNI typically does not yield a molecular anion but produces characteristic high-mass fragment ions, such as the [C₆H₂Br₃O-Br]⁻ ion, which can be used for selective and sensitive quantification. chromatographyonline.com

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

For methods utilizing Liquid Chromatography, ESI and APCI are the most common atmospheric pressure ionization interfaces.

Electrospray Ionization (ESI): ESI is highly effective for polar and ionizable compounds but generally shows poor sensitivity for neutral, non-polar molecules like BTBPE. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for analyzing less polar to non-polar compounds that have some volatility. It has proven to be a more robust and sensitive ionization method for BTBPE than ESI. chromatographyonline.comresearchgate.netresearchgate.net A significant advantage of APCI is that it is a soft ionization technique that typically produces an abundant protonated molecule [M+H]⁺ or a molecular ion M⁺•, which is ideal for use as a precursor ion in tandem mass spectrometry. chromatographyonline.com The coupling of GC with an APCI source (APGC) has also emerged as a powerful technique, combining the high-resolution separation of GC with the benefits of soft ionization, leading to enhanced sensitivity and specificity for BTBPE. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) significantly enhances analytical performance by reducing chemical noise and improving selectivity. proteomics.com.au This is typically achieved by operating a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. wikipedia.org In an MRM experiment, a specific precursor ion (e.g., the molecular ion of BTBPE) is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and then one or more specific product ions are selected and detected in the third quadrupole. proteomics.com.au This process acts as a highly specific mass filter, isolating the analyte signal from nearly all matrix interferences. The use of soft ionization techniques like APCI to generate a stable precursor ion is key to developing highly sensitive and specific MRM methods for BTBPE. chromatographyonline.com

Table 2: Plausible MRM Transitions for BTBPE and its Deuterated Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeRationale
BTBPE 687.6356.7APCI/APGC (+)Precursor: [M]⁺•. Product: Cleavage of the ether linkage and loss of a tribromophenoxy group.
BTBPE 687.6329.7APCI/APGC (+)Precursor: [M]⁺•. Product: Cleavage to form the tribromophenoxy fragment ion.
This compound 691.6356.7APCI/APGC (+)Precursor: [M]⁺•. Product: Cleavage of ether linkage, fragment does not contain the deuterated ethane (B1197151) bridge.
This compound 691.6333.7APCI/APGC (+)Precursor: [M]⁺•. Product: Cleavage to form the tribromophenoxy fragment ion (with potential minor shifts depending on fragmentation).

Note: Specific transitions must be empirically optimized on the instrument used.

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification and Non-Target Screening

High-Resolution Mass Spectrometry (HRMS), using technologies such as Time-of-Flight (TOF) or Orbitrap mass analyzers, represents the cutting edge of analytical capability. nih.gov HRMS provides two key advantages over nominal mass instruments:

High Resolving Power: The ability to distinguish between ions with very small mass differences. This allows the instrument to separate the analyte signal from co-eluting matrix interferences that may have the same nominal mass, drastically improving selectivity. nih.gov

High Mass Accuracy: The ability to measure the mass of an ion with very high precision (typically to within 5 parts-per-million). This allows for the unambiguous determination of a compound's elemental formula. nih.govyoutube.com

For BTBPE, HRMS allows for its definitive identification based on the accurate mass of its molecular ion and the characteristic isotopic pattern generated by its six bromine atoms (79Br and 81Br occur in an approximate 1:1 ratio). nih.gov This capability is invaluable not only for targeted quantification but also for non-target screening, where researchers search for previously unidentified BFRs or their environmental transformation and metabolic products in complex samples. youtube.comnih.gov

Application of this compound in Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful technique for the precise quantification of analytes in complex matrices. It involves the addition of a known amount of an isotopically labeled version of the target analyte, in this case, this compound, to the sample prior to extraction and analysis. diva-portal.org Because the labeled standard (internal standard) and the native analyte have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, including extraction, cleanup, and ionization in the mass spectrometer. diva-portal.orgbris.ac.uk This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations in analytical response, including losses during sample workup and matrix-induced signal suppression or enhancement. diva-portal.orgreddit.com

For the quantification of BTBPE using IDMS, a calibration curve is constructed by analyzing a series of calibration standards containing a fixed concentration of the internal standard (this compound) and varying known concentrations of the native (unlabeled) BTBPE. The curve is generated by plotting the ratio of the instrument response of the native analyte to the response of the internal standard against the concentration of the native analyte.

The use of response ratios corrects for variations in injection volume and instrument sensitivity. A linear regression model is typically fitted to the data points. The quality of the fit is assessed by the coefficient of determination (R²), which should ideally be ≥0.99, indicating a strong linear relationship between the response ratio and the concentration.

Table 1: Example Calibration Curve Parameters for BTBPE Analysis

Parameter Typical Value/Range
Calibration Levels 5-8 points
Concentration Range pg/µL to ng/µL
Internal Standard Conc. Fixed across all standards
Regression Model Linear, y = mx + c

This robust calibration approach ensures that the concentration of BTBPE in unknown samples can be determined accurately by measuring its response ratio to the known amount of added this compound.

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant source of error in mass spectrometry. diva-portal.orgdshs-koeln.de These effects can lead to either underestimation (ion suppression) or overestimation (ion enhancement) of the analyte concentration. dshs-koeln.de The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for correcting these matrix effects. reddit.com

The effectiveness of the internal standard is based on the assumption that both the analyte and the standard experience the same degree of matrix effect. diva-portal.orgbris.ac.uk By calculating the ratio of the analyte signal to the internal standard signal, the suppressive or enhancing effect is normalized, leading to more accurate quantification. researchgate.net For this correction to be most effective, the analyte and the internal standard must co-elute completely. bris.ac.uk

The matrix effect (ME) can be quantitatively assessed using the following formula: ME (%) = (Peak area in matrix extract / Peak area in pure solvent) x 100

When using an internal standard, the normalized matrix effect (NME) is evaluated to demonstrate the method's ruggedness. researchgate.net Studies on various analytes have shown that while matrix effects can be significant in complex samples like urine or tissue, a suitable isotopically labeled internal standard can effectively compensate for them. dshs-koeln.de For instance, in the analysis of BTBPE in zebrafish larvae, the use of an internal standard (¹³C-PCB 208 in this specific study) helped achieve high recovery rates, indicating effective compensation for matrix components. acs.org

Robust Quality Assurance and Quality Control (QA/QC) Protocols

To ensure the reliability and validity of analytical data for BTBPE, stringent QA/QC protocols must be integrated into the analytical workflow. These protocols encompass method validation, ongoing performance checks, and the use of reference materials.

Method validation is essential to demonstrate that an analytical method is fit for its intended purpose. Key parameters include linearity, LOD, and LOQ.

Linearity: As discussed in section 2.3.5.1, linearity is established through the calibration curve, with a correlation coefficient (R²) of ≥0.99 being the typical acceptance criterion.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, often defined as a signal-to-noise ratio of 3.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be measured with acceptable precision and accuracy. It is often defined as a signal-to-noise ratio of 10 or determined through the analysis of low-level spiked samples.

Published methods for BTBPE analysis have reported varying detection and quantification limits depending on the matrix and instrumentation.

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for BTBPE

Matrix Method LOD LOQ Citation
Exposure Solution (Water) GC/MS 3 µg/L 10 µg/L acs.org

Accuracy: Accuracy refers to the closeness of a measured value to the true value. It is typically assessed by analyzing spiked samples or certified reference materials and is expressed as the percent recovery. Recoveries between 85-110% are often considered acceptable. nih.gov A study on BTBPE analysis reported recovery rates of 97.5 ± 6.9% in exposure solution and 102.9 ± 7.9% in larvae. acs.org

Precision: Precision measures the degree of agreement among replicate measurements under specified conditions. It is usually expressed as the relative standard deviation (RSD). Intraday and interday precision are evaluated to assess the method's repeatability and intermediate precision, respectively.

Measurement Uncertainty: Measurement uncertainty is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. It is calculated by identifying and quantifying all potential sources of uncertainty in the analytical process, including sample preparation, calibration, and instrument performance.

Laboratory Spiked Blanks (LSBs): An LSB, or a blank matrix sample spiked with a known concentration of the analyte and the internal standard, is analyzed with each batch of samples. The LSB is used to monitor the accuracy and precision of the analytical method in the absence of a true sample matrix. It helps to verify that the measurement system is in control and to assess the performance of the entire analytical procedure, from extraction to detection. Consistent recovery of the analyte in the LSB provides confidence in the results obtained for the environmental samples.

Environmental Occurrence and Spatio Temporal Distribution of 1,2 Bis 2,4,6 Tribromophenoxy Ethane

Atmospheric Concentrations and Transport Dynamics

As a semivolatile compound, BTBPE is present in the atmosphere in both the gaseous and particulate phases, which governs its transport and deposition. rsc.orgrsc.org Its presence in the atmosphere is a key pathway for its distribution into aquatic and terrestrial ecosystems.

The partitioning of BTBPE between the gaseous and particulate phases in the atmosphere is a critical factor in its environmental fate. Studies have shown that BTBPE's distribution is influenced by factors such as temperature and the concentration of atmospheric particles.

In the Great Lakes region, concentrations of BTBPE in the particulate phase have been observed to be one to two times higher than those in the gas phase. rsc.orgrsc.org This indicates a significant affinity for atmospheric particles. Research conducted as part of the US Integrated Atmospheric Deposition Network (IADN) in the Great Lakes Basin provides specific concentration ranges, highlighting this distribution.

Atmospheric Concentrations of BTBPE in the Great Lakes Basin (2005-2009)

Atmospheric PhaseConcentration Range
Vapor Phase0.2 - 0.8 pg/m³
Particle Phase0.2 - 1.0 pg/m³
Precipitation0.01 - 0.1 ng/L

nih.gov

This partitioning behavior is crucial, as particle-bound compounds are subject to dry and wet deposition, leading to their entry into terrestrial and aquatic systems.

The detection of BTBPE in remote environments, far from industrial and urban sources, provides strong evidence of its capacity for long-range atmospheric transport. Computational modeling further supports these findings. A calculated atmospheric lifetime of 11.8 days for BTBPE suggests it can persist long enough to be transported over vast distances. rsc.org

Empirical evidence from remote locations confirms this transport potential. BTBPE has been detected in the atmosphere of the Canadian High Arctic and the Tibetan Plateau, which is considered a reflection of global background contamination. nih.gov Its presence in these pristine environments indicates that it is a global pollutant. nih.gov

BTBPE Concentrations in Remote Atmospheres

LocationReported FindingReference
Canadian High Arctic (Alert)Detected at relatively high concentrations, suggesting significant potential for LRAT. nih.gov
Tibetan Plateau (Nam Co)Detected at concentrations reflecting global background contamination. nih.gov
Arctic (General)Detected in various environmental matrices. rsc.org
East Greenland SeaConcentrations ranged from not detected to 0.06 pg/m³. researchgate.net

BTBPE is included in several regional and global atmospheric monitoring programs that track persistent organic pollutants (POPs) and other chemicals of concern. The Global Atmospheric Passive Sampling (GAPS) Network, for instance, conducted a retrospective analysis of air samples from 2005 and reported BTBPE concentrations from sites around the world. researchgate.net

Regional monitoring has also provided valuable data on the spatial distribution of BTBPE. In the United States, atmospheric concentrations in the southern states have been found to be higher than those in the northern states. nih.gov A study in the Great Lakes region between 2008 and 2009 found that concentrations of BTBPE were significantly higher in urban areas like Chicago and Cleveland (~1 pg/m³) compared to rural and remote sites (0.2-0.8 pg/m³). nih.gov

Aquatic System Contamination

Following atmospheric deposition and other release pathways, BTBPE accumulates in aquatic environments. Its low water solubility and hydrophobic nature lead to its partitioning into sediments and biota.

BTBPE has been consistently detected in freshwater systems, particularly in sediments, which act as a long-term sink for the compound. A study of a sediment core from Lake Michigan revealed that BTBPE concentrations have increased over time. nih.gov

More extensive research on sediments from the Great Lakes has provided specific concentration data, showing widespread contamination.

Surface Sediment Concentrations of BTBPE in the Great Lakes

LakeConcentration Range (ng/g dw)
Lake Michigan0.01 - 1.9
Lake Ontario0.02 - 1.2
Lake Erie0.08 - 1.0
Lake Huron0.01 - 0.11
Lake Superior0.003 - 0.03

amazonaws.com

Information regarding BTBPE in drinking water is less specific. While studies have shown that flame retardants can be present in potable water, often in the nanogram per liter (ng/L) range, specific concentration data for BTBPE in drinking water sources are not widely available. mcgill.ca

The presence of BTBPE extends to marine and estuarine environments, primarily through atmospheric deposition and riverine inputs. Due to its properties, it is expected to accumulate in the sediments of these systems. While comprehensive global data is still emerging, studies have confirmed its presence in various marine environmental matrices. nih.gov The analysis of sediments in coastal areas provides an indication of the level of contamination. For example, in the Weihe River Basin in China, which flows into the Yellow River, TBBPA, a structurally different but also widely used brominated flame retardant, was detected in sediments at concentrations up to 3.889 ng/g dry weight, indicating the potential for such compounds to contaminate riverine and, by extension, coastal sediment. nih.gov Specific, broad-scale monitoring data for BTBPE in diverse marine and estuarine sediments remains an area for further research.

Terrestrial and Sediment Compartments

BTBPE's persistence and lipophilic nature contribute to its accumulation in solid environmental matrices like soil and sediment.

The use of BTBPE in consumer and industrial products has resulted in its deposition and accumulation in terrestrial environments, particularly in populated and industrialized zones. acs.org Research has confirmed the presence of BTBPE in urban soils, reflecting its release from various sources within these areas. acs.org

Lake sediments act as historical archives for persistent pollutants. Analysis of a sediment core from Lake Michigan in the United States revealed the presence of BTBPE. acs.orgnih.gov The data showed that concentrations of BTBPE in the sediment increased over time, indicating a rise in its use and environmental release. acs.orgnih.gov In these sediments, BTBPE concentrations were found to be lower than those of the flame retardant decabromodiphenyl ether (BDE-209), but approximately ten times higher than the combined sum of other polybrominated diphenyl ethers (PBDEs) like BDE-47, -99, and -100. acs.orgnih.gov This suggests that BTBPE has become a significant BFR contaminant in the Great Lakes region. nih.gov

Table 2: BTBPE in Lake Michigan Sediment Core

Analyte Relative Concentration Comparison Temporal Trend
BTBPE Lower than BDE-209 Increasing over time

Indoor dust is a primary reservoir for many flame retardants, including BTBPE, due to their use in electronics, furniture, and textiles. nih.govresearchgate.net The compound leaches or abrades from these products and settles into dust. Consequently, indoor dust has been identified as a significant pathway for human exposure. acs.orgresearchgate.net Studies in Belgium and the UK have documented the presence of "novel" BFRs like BTBPE in indoor dust samples, highlighting the potential for human contact. acs.org

Biotic Accumulation and Trophic Transfer in Environmental Food Webs

Due to its chemical properties, BTBPE is prone to accumulating in living organisms.

BTBPE's lipophilicity and low water solubility lead to its bioaccumulation in aquatic food chains. acs.org Elevated levels have been detected in various aquatic species. acs.org For instance, in an electronic waste recycling area in South China, concentrations of BTBPE in mud carp (B13450389) (Cirrhinus molitorella) reached up to 518 ± 277 ng/g lipid weight (lw). acs.org This accumulation in fish demonstrates its potential to move up the food web. acs.org Studies have shown that BTBPE has potential biological toxicity and accumulation effects. nih.gov The liver is a primary organ for BTBPE accumulation in organisms like zebrafish. acs.org

Table 3: BTBPE Concentration in Aquatic Biota

Species Location Concentration (lipid weight)

Bioconcentration and Biomagnification Potentials in Food Chains

The potential for 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) to accumulate in organisms and magnify through food chains is a critical aspect of its environmental risk profile. Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.

Studies have shown conflicting results regarding the biomagnification potential of BTBPE. An early dietary exposure study with juvenile rainbow trout (Oncorhynchus mykiss) calculated a biomagnification factor (BMF) of 2.3, suggesting a high potential for this chemical to biomagnify in aquatic food webs. nih.gov During the uptake phase of this experiment, there was a linear increase in the amount of BTBPE in the fish. nih.gov The elimination of BTBPE from the fish followed first-order depuration kinetics with a calculated half-life of 54.1 days. nih.gov

However, a more recent study investigating the bioaccumulation of BTBPE in zebrafish (Danio rerio) after dietary administration found low bioaccumulation potential, with biomagnification factors (BMFs) of less than 1 in all tissues examined (muscle, liver, gonads, and brain). nih.gov This suggests that BTBPE may not biomagnify in this species under the studied conditions. nih.gov The concept of biomagnification is crucial, as even low environmental concentrations can lead to significant and potentially harmful levels in top predators. taylorandfrancis.com

Table 1: Biomagnification and Bioaccumulation Data for BTBPE

Tissue-Specific Distribution and Lipid Content Influence in Aquatic Biota

Once absorbed by aquatic organisms, BTBPE is not uniformly distributed throughout the body. Its distribution is largely influenced by the lipid content and function of individual tissues, owing to its lipophilic (fat-loving) nature.

Metabolomic analysis in zebrafish has further revealed that BTBPE-induced changes in liver metabolites are primarily associated with lipid metabolic pathways. acs.org This highlights the liver's central role in processing this compound. The affinity of BTBPE for fatty tissues means that organisms with higher lipid stores may accumulate higher concentrations of the compound.

Global Distribution Patterns and Temporal Trends

Comparison of Concentrations Across Geographic Regions (e.g., Arctic vs. Industrialized Areas)

As a widely used flame retardant, BTBPE has been detected in various environmental compartments globally, with concentrations varying significantly between industrialized source regions and remote areas like the Arctic. scbt.comspecialchem.com

Concentrations are generally higher in urban and industrialized areas. For instance, air concentrations of BTBPE in Chicago and Cleveland were around 1 pg/m³, while at rural and remote sites near the Great Lakes, they were lower, ranging from 0.2 to 0.8 pg/m³. researchgate.net This demonstrates a significant urban effect, with concentrations near production and use sites being considerably higher. researchgate.net

In contrast, the Arctic, while distant from major sources, is a recipient of long-range environmental transport of contaminants. osti.gov Several brominated flame retardants, including BTBPE, have been identified as new candidate persistent organic pollutants (POPs) in the Arctic environment. psu.edu Although concentrations of most BFRs in the Arctic are generally lower than in more southerly, industrialized regions, their presence is a strong indicator of their potential for long-range transport. osti.govpsu.edu For example, concentrations of polybrominated diphenyl ethers (PBDEs), a related class of flame retardants, are typically one or more orders of magnitude lower in Arctic biota compared to legacy pollutants like PCBs. osti.gov The presence of BTBPE in remote regions underscores its persistence and mobility in the global environment. psu.edu

Table 2: BTBPE Air Concentrations in Different Geographic Regions

Longitudinal and Latitudinal Variation in Environmental Concentrations

Studies have revealed distinct patterns in the distribution of BTBPE based on latitude. Atmospheric concentrations of BTBPE in the United States have been found to be higher in southern locations compared to the northern United States. nih.govresearchgate.net This latitudinal gradient could reflect higher usage in the south or different atmospheric transport and deposition patterns.

Passive air sampling networks have been instrumental in understanding these spatial patterns. For example, a network installed along the St. Lawrence River and Estuary in Quebec was used to measure concentrations of various flame retardants, including BTBPE. copernicus.org Such studies help to map out how concentrations vary across different landscapes, from highly populated urban centers to more remote areas, providing insight into transport pathways and the extent of environmental contamination. copernicus.org

Analysis of Time Trends in Sediment Cores and Passive Air Samplers

Temporal trends in BTBPE concentrations provide valuable information on its historical usage and environmental persistence. Analysis of sediment cores from Lake Michigan has shown that concentrations of BTBPE increased over time. nih.govresearchgate.net In these cores, BTBPE levels were lower than those of the flame retardant BDE-209, but notably about ten times higher than the sum of other major PBDE congeners (BDE-47, -99, and -100). nih.govresearchgate.net This suggests a rising environmental burden of BTBPE, likely reflecting its increasing use as a replacement for other brominated flame retardants. nih.govresearchgate.net

Passive air sampling has also been used to track changes in atmospheric concentrations over time. A study conducted at five sites near the Great Lakes between 2008 and 2009 found that atmospheric concentrations of BTBPE decreased by approximately a factor of two during this period. researchgate.net While this temporal change was statistically significant, the study noted it was not as strong as the observed urban effect, where city concentrations were markedly higher than in rural areas. researchgate.net Computational studies estimate the atmospheric lifetime of BTBPE to be around 11.8 days, which suggests that while it can be transported over long distances, it is also subject to degradation in the atmosphere. rsc.org

Environmental Fate and Transformation Pathways of 1,2 Bis 2,4,6 Tribromophenoxy Ethane

Photolytic Degradation Processes in Aquatic and Atmospheric Environments

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the transformation of BTBPE in the environment. Studies have shown that BTBPE can undergo photochemical transformation when exposed to simulated sunlight nih.gov.

The phototransformation of BTBPE is influenced by its chemical structure, which allows for the absorption of solar irradiation. The primary mechanisms involved are direct photolysis, where the molecule itself absorbs light energy, leading to its degradation. The main phototransformation pathways for BTBPE are debromination and the cleavage of its ether bonds nih.gov. This indicates that the energy absorbed by the molecule is sufficient to break the carbon-bromine and carbon-oxygen bonds.

The photolytic degradation of BTBPE results in the formation of various smaller molecules. The principal transformation pathways are stepwise reductive debromination and the cleavage of the ether linkage nih.govnih.gov. While specific photoproducts from BTBPE photolysis are a subject of ongoing research, the identified mechanisms of debromination and ether bond cleavage suggest the likely formation of brominated phenols and other related compounds. For instance, the thermal decomposition of BTBPE, a related degradation process, is known to produce 2,4,6-tribromophenol (B41969) researchgate.netnih.govacs.org.

The efficiency of photolytic degradation can be quantified by the quantum yield (Φ), which is the number of molecules transformed per photon absorbed. For BTBPE, the quantum yield has been determined in laboratory studies. Based on these quantum yields, environmental half-lives (t1/2) can be estimated, which vary depending on factors like season and geographic location due to differences in solar irradiation intensity nih.gov.

Photolytic Degradation Parameters for BTBPE
ParameterValueSolventSource
Quantum Yield (Φ)0.091Methanol nih.gov
Estimated Half-Life (Summer)1.5 - 12.0 daysN/A nih.gov
Estimated Half-Life (Winter)17.1 - 165.0 daysN/A nih.gov

Biodegradation and Biotransformation Mechanisms

Biological processes, including microbial degradation and biotransformation by larger organisms, play a crucial role in the environmental fate of BTBPE.

In soil and sediment, BTBPE can be degraded by microorganisms under anaerobic conditions. Research has demonstrated that anaerobic microbes in coastal wetland soils can degrade BTBPE nih.gov. The primary transformation pathway identified is stepwise reductive debromination, where bromine atoms are sequentially removed from the molecule nih.gov. This process tends to preserve the stable 2,4,6-tribromophenoxy group during the initial stages of degradation nih.gov. The degradation of BTBPE in these environments has been observed to follow pseudo-first-order kinetics nih.gov.

Anaerobic Microbial Degradation of BTBPE in Wetland Soils
ParameterValueEnvironmentSource
Degradation Rate0.0085 ± 0.0008 day-1Wetland Soils nih.gov
Primary PathwayStepwise Reductive Debromination nih.gov

In aquatic organisms, BTBPE can undergo biotransformation, a process where the organism's metabolism modifies the chemical. Studies in zebrafish have shown that BTBPE can accumulate and be transformed, particularly in the liver nih.govacs.org. A comprehensive screening has identified twelve transformation products of BTBPE in zebrafish liver nih.gov. The biotransformation pathways are varied and include reactions that modify different parts of the BTBPE molecule nih.gov. Metabolomic analysis has further revealed that exposure to BTBPE leads to alterations in liver metabolites, particularly those associated with lipid metabolic pathways such as glycerophospholipid metabolism and primary bile acid biosynthesis acs.org.

Biotransformation Pathways of BTBPE in Zebrafish Liver
Identified Biotransformation PathwaysSource
Ether Cleavage nih.gov
Debromination nih.gov
Hydroxylation nih.gov
Methoxylation nih.gov

Identification of Metabolites and Biotransformation Pathways (e.g., Debromination, Ether Cleavage, Hydroxylation, Methoxylation)

The biotransformation of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) has been investigated in animal studies, revealing several metabolic pathways. In male Sprague-Dawley rats administered a single oral dose of BTBPE, metabolites were identified in the feces, although at very low levels, suggesting limited absorption and metabolism of the compound. nih.govhaz-map.com The primary biotransformation pathways identified include hydroxylation, debromination, and ether cleavage. nih.govhaz-map.com

Fecal metabolites were characterized as:

Monohydroxylated BTBPE

Monohydroxylated BTBPE with debromination

Dihydroxylated/debrominated BTBPE on a single aromatic ring

Monohydroxylated BTBPE on each aromatic ring with associated debromination

Cleavage of the ether linkage, resulting in the formation of tribromophenol and tribromophenoxyethanol. nih.govhaz-map.com

Furthermore, studies on freshwater clams (Corbicula fluminea) exposed to BTBPE in sediment have also detected debromination, hydroxylation, and methoxylated products, indicating that methoxylation is another potential biotransformation pathway in aquatic organisms.

The table below summarizes the identified metabolites and the corresponding transformation pathways.

Transformation PathwayResulting Metabolite(s)
Debromination Debrominated BTBPE derivatives
Ether Cleavage 2,4,6-tribromophenol, Tribromophenoxyethanol
Hydroxylation Monohydroxylated BTBPE, Dihydroxylated BTBPE
Methoxylation Methoxylated BTBPE derivatives

Abiotic Transformation Pathways (Excluding Photolysis)

Hydrolytic Stability in Aqueous Systems

Specific studies on the hydrolytic stability of 1,2-Bis(2,4,6-tribromophenoxy)ethane in aqueous systems are limited. However, the compound exhibits extremely low water solubility, measured at 0.2 mg/L at 25°C. wikipedia.org This inherent hydrophobicity suggests that hydrolysis is not a significant environmental degradation pathway for BTBPE, as the compound is unlikely to be available in the aqueous phase for such reactions to occur at a meaningful rate.

Thermal Degradation and Formation of Related Compounds (e.g., Brominated Dibenzo-p-dioxins and Dibenzofurans)

The thermal decomposition of BTBPE has been studied under various conditions. In an inert atmosphere, BTBPE is relatively stable, with most of the compound evaporating unaltered at 240°C. researchgate.net Significant decomposition begins at higher temperatures, around 340°C. researchgate.net

The primary decomposition mechanism is a 1,3-hydrogen shift, which is favored over the direct scission of the O-CH2 bonds at temperatures up to approximately 680 K. nih.govresearchgate.net This process leads to the formation of 2,4,6-tribromophenol and 1,3,5-tribromo-2-(vinyloxy)benzene as the main initial products. nih.govresearchgate.net

If the decomposition products have prolonged contact with the high-temperature zone, secondary reactions occur. researchgate.net These reactions can lead to the formation of several hazardous compounds, including:

Hydrogen bromide

Ethylene (B1197577) bromide

Polybrominated vinyl phenyl ethers

Polybrominated diphenyl ethers

Polybrominated dibenzo-p-dioxins (PBDDs)

Polybrominated dibenzofurans (PBDFs) researchgate.net

The bimolecular condensation of primary radical products, such as the 2,4,6-tribromophenoxy radical, serves as a direct precursor pathway for the formation of PBDDs. murdoch.edu.au

The table below outlines the products formed during the thermal degradation of BTBPE.

Degradation ConditionTemperatureIdentified Products
Primary Decomposition ~340°C - 680 K2,4,6-tribromophenol, 1,3,5-tribromo-2-(vinyloxy)benzene, 2,4,6-tribromophenoxy radical
Secondary Reactions >340°C (prolonged)Hydrogen bromide, Ethylene bromide, Polybrominated vinyl phenyl ethers, Polybrominated diphenyl ethers, Polybrominated dibenzo-p-dioxins (PBDDs), Polybrominated dibenzofurans (PBDFs)

Sorption, Desorption, and Volatilization Dynamics

Sorption to Particulate Matter, Soil Organic Matter, and Sediments

The sorption of chemical compounds to soil and sediment is a critical factor influencing their environmental transport and fate. usgs.gov For 1,2-Bis(2,4,6-tribromophenoxy)ethane, its high lipophilicity, indicated by a log Kow of 8.9, suggests a strong tendency to partition from water into organic phases like soil organic matter and sediment. nih.gov

The organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting the mobility of a substance in soil and sediment. The estimated Koc for BTBPE is 910,000. nih.gov According to standard classification schemes, this high Koc value indicates that BTBPE is expected to be immobile in soil and will strongly sorb to soil organic matter and sediments. nih.gov This strong sorption reduces its concentration in the water column, limiting its bioavailability and transport in aqueous systems but leading to its accumulation in sediments. wikipedia.orgusgs.gov

Gas-Particle Partitioning in the Atmosphere

As a semivolatile organic compound, BTBPE can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. The partitioning between these two phases is a dynamic equilibrium that significantly affects its atmospheric transport and deposition. Studies of air samples have shown that the concentration of BTBPE on particles is often one to two times higher than its concentration in the gas phase. This indicates a preference for partitioning to the particle phase, which can influence its long-range atmospheric transport potential and deposition patterns.

Volatilization from Water Bodies and Soils

The tendency of a chemical to volatilize from water and soil is governed by its physicochemical properties, including vapor pressure, water solubility, and the Henry's Law Constant. For 1,2-Bis(2,4,6-tribromophenoxy)ethane, these properties suggest a low to moderate potential for volatilization.

With a very low vapor pressure and low water solubility, BTBPE is classified as a semi-volatile organic compound. Its high octanol-water partition coefficient (log Kow) and soil organic carbon-water partition coefficient (Koc) indicate a strong tendency to adsorb to organic matter in soil and sediment, which would further limit its volatilization from these matrices. While direct experimental studies on the volatilization rates of BTBPE from water and soil are limited, its properties suggest that this is not a primary transport pathway in the environment.

Physicochemical Properties of 1,2-Bis(2,4,6-tribromophenoxy)ethane

Property Value Reference
Vapor Pressure 2.26 x 10⁻¹¹ Pa at 25°C nih.gov
Water Solubility 0.2 mg/L at 25°C nih.gov
Log Kₒw 8.9 nih.gov
Estimated Kₒc 910,000 nih.gov

Environmental Transport Modeling and Persistence Assessment

To understand the long-term fate and distribution of chemicals like BTBPE in the environment, scientists utilize environmental transport models and assess their persistence and bioaccumulation potential.

Fugacity models are valuable tools for predicting the partitioning of a chemical among different environmental compartments, such as air, water, soil, and sediment. These models use the concept of "fugacity," or the "escaping tendency" of a chemical, to determine its equilibrium distribution.

These models are critical for understanding the ultimate sinks of persistent organic pollutants and for assessing potential exposure pathways for organisms in different ecosystems.

Persistence (P)

Persistence refers to the length of time a chemical remains in the environment before being broken down by biotic or abiotic processes. 1,2-Bis(2,4,6-tribromophenoxy)ethane is considered to be a persistent substance. While comprehensive data on its half-life in various environmental media are not abundant, available information indicates its recalcitrance to degradation.

One study reported a calculated elimination half-life of 54.1 ± 8.5 days for BTBPE in fish, following first-order depuration kinetics nih.gov. In a study involving freshwater clams, the half-lives of BTBPE were found to be between 0.911 and 11.6 days nih.gov. The variability in reported half-lives can be attributed to differences in species, experimental conditions, and metabolic capabilities. The persistence of BTBPE in soil and sediment is expected to be significantly longer due to its strong sorption to organic matter, which can reduce its bioavailability for microbial degradation.

Persistence of 1,2-Bis(2,4,6-tribromophenoxy)ethane in Biota

Organism Half-life Reference
Fish (unspecified) 54.1 ± 8.5 days nih.gov
Freshwater Clam (Corbicula fluminea) 0.911 - 11.6 days nih.gov

Bioaccumulation Potential (B)

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium cimi.org. This can occur through direct uptake from the environment (bioconcentration) or through the consumption of contaminated food (biomagnification).

BTBPE has a high octanol-water partition coefficient (log Kow of 8.9), which suggests a high potential for bioaccumulation in the fatty tissues of organisms nih.gov. Several studies have investigated the bioaccumulation and biomagnification of BTBPE in aquatic food webs.

One study derived a biomagnification factor (BMF) of 2.3 ± 0.9 for BTBPE, indicating a high potential for biomagnification in aquatic food webs nih.gov. However, a more recent study on zebrafish (Danio rerio) found low bioaccumulation potential, with BMFs of less than 1 in all tissues examined nih.gov. This discrepancy highlights the complexity of bioaccumulation processes, which can be influenced by factors such as species-specific metabolism, trophic level, and exposure pathways. BTBPE has been detected in a variety of wildlife, including mud carp (B13450389), crucian carp, and shark livers, confirming its presence and accumulation in the environment acs.org.

Bioaccumulation and Biomagnification of 1,2-Bis(2,4,6-tribromophenoxy)ethane

Metric Value Species/System Reference
Biomagnification Factor (BMF) 2.3 ± 0.9 Aquatic food web nih.gov
Biomagnification Factor (BMF) < 1 Zebrafish (Danio rerio) nih.gov

Source Identification and Emission Pathways of 1,2 Bis 2,4,6 Tribromophenoxy Ethane into the Environment

Industrial Production and Commercial Applications

BTBPE has been produced since the mid-1970s and is recognized as a high production volume (HPV) chemical. umweltprobenbank.denih.gov In the United States, production or importation was estimated to be between 1 and 10 million pounds in 2006. nih.gov It is commercially available under trade names such as Firemaster 680. umweltprobenbank.de The manufacturing process typically involves the reaction of 2,4,6-tribromophenol (B41969) with ethylene (B1197577) dibromide in the presence of a base. nih.govpsu.edu

BTBPE is an additive flame retardant, meaning it is physically mixed with rather than chemically bound to the polymer matrix. bsef.com Its primary function is to be added to materials to inhibit or delay the spread of fire. nih.gov The compound is valued for its thermal stability, making it suitable for products that require high processing temperatures. psu.eduspecialchem.comspecialchem.com Its applications are widespread and include:

Plastics and Polymers: It is a major component in various plastics, including polystyrene (PS), high-impact polystyrene (HIPS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate, and polybutylene terephthalate (B1205515) (PBT). umweltprobenbank.despecialchem.comisotope.comresearchgate.net

Resins: BTBPE is incorporated into both thermoplastic and thermoset synthetic resins. umweltprobenbank.denih.govisotope.com

Textiles: The compound is applied to textiles to meet fire safety standards. acs.orgnih.govdaneshyari.com

Electronic Equipment: Due to the risk of fire in electronics, BTBPE is frequently used in the plastic components of electrical and electronic equipment (EEE). acs.orgbsef.comnih.govdaneshyari.com

Adhesives: It also finds use as a flame retardant in adhesives. specialchem.comspecialchem.com

The phase-out and prohibition of legacy brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecanes (HBCDs) under international agreements such as the Stockholm Convention led to the increased use of alternative flame retardants. nih.govdaneshyari.com BTBPE is one of the most widely used "novel" or "emerging" BFRs, often serving as a replacement for the commercial "Octa-BDE" mixture. acs.orgmdpi.commdpi.comscbt.com The shift away from PBDEs due to their persistence, bioaccumulation, and toxicity prompted the adoption of substitutes like BTBPE. nih.govmdpi.com Consequently, environmental studies have observed that as the use of PBDEs has declined, the presence of novel BFRs like BTBPE has increased in environmental samples. acs.orgnih.govacs.org

Release Mechanisms During Product Lifecycle

BTBPE can be released into the environment at various stages of a product's life, from manufacturing to use and disposal. As an additive flame retardant, it is not chemically bound to the materials it protects, making it more susceptible to release. bsef.com

There is a potential for BTBPE to leach from products into the surrounding environment. usda.gov Studies have shown that BTBPE can be released from the plastic exteriors of scrap computer displays. researchgate.net This leaching can occur from consumer products like electronics and furniture, as well as from building materials that incorporate this flame retardant. nih.govmdpi.com

BTBPE is released from treated products through volatilization into the air and abrasion, which generates contaminated dust particles. acs.org Research has confirmed the presence of BTBPE in ambient air samples, indicating its potential to become airborne. acs.orgnih.gov Studies on its thermal decomposition show that BTBPE can evaporate at elevated temperatures, a process that could contribute to its volatilization from products during their service life. researchgate.netmurdoch.edu.au The detection of BTBPE in household and office dust is a direct result of its release from treated consumer goods and electronics. acs.org

Waste Management and Recycling Processes as Environmental Sources

Waste electrical and electronic equipment (WEEE), or e-waste, is a significant source of BTBPE in the environment. mdpi.comresearchgate.net E-waste recycling activities, particularly informal or improper practices, can lead to substantial environmental contamination. daneshyari.comresearchgate.net Studies conducted at e-waste recycling sites have found high concentrations of BTBPE in surrounding soil and sediment. daneshyari.commdpi.comresearchgate.net These releases are attributed to processes like the manual dismantling of devices and the open burning of e-waste, which can release the compound into the air, soil, and water. daneshyari.com The presence of BTBPE in the waste stream poses challenges for plastic recycling, as contaminated plastics must be separated to avoid carrying the flame retardant into new products. bsef.commdpi.com

Interactive Data Table: BTBPE Concentrations in Environmental Samples from E-waste Sites

This table summarizes findings on BTBPE concentrations in soil and sediment at electronic waste recycling locations, highlighting these areas as significant sources of environmental release.

LocationSample TypeConcentration Range (ng/g dry weight)Key Finding
Northern Vietnam daneshyari.comresearchgate.netSoilNot Detected - 350Higher levels were found near workshops and open burning areas. daneshyari.comresearchgate.net
Northern Vietnam daneshyari.comresearchgate.netSedimentNot Detected - 5.7The highest concentrations were detected in the middle of the e-waste site. daneshyari.comresearchgate.net
South China mdpi.comSediment Cores5.71 - 180,895 (as part of total NBFRs)BTBPE was the second most abundant novel BFR, after DBDPE. mdpi.com
Melbourne, Australia researchgate.netSoilNot Detected - 385 (as part of total NBFRs)E-waste recycling appeared to be a key contributor to soil contamination. researchgate.net

Landfill Emissions and Leachate Contribution

Landfills serve as significant repositories for waste containing BTBPE, such as discarded electronics, furniture, and plastics. Over time, this compound can be released into the environment through landfill emissions and leachate. Studies have detected BTBPE in the seepage water (leachate) from landfills, indicating its mobilization from the waste matrix. nih.gov

In a study investigating emerging and legacy BFRs near suspected sources in Norway, BTBPE was detected in most of the studied matrices, including seepage water and sediment. nih.gov The highest concentration of BTBPE in sediment (6.5 ng/g) was found close to a landfill, highlighting landfills as a direct source of this contaminant to the surrounding environment. nih.gov The presence of BTBPE in landfill leachate is concerning because this leachate is often sent to wastewater treatment plants that may not be equipped to remove such persistent organic pollutants, potentially leading to their discharge into aquatic ecosystems. nih.gov Furthermore, in unlined landfills, there is a risk of direct contamination of groundwater. nih.gov

Table 1: Detection of BTBPE in Landfill-Associated Samples

Sample MatrixLocation ContextConcentrationSource
Seepage Water (Leachate)Near suspected source zones in NorwayDetected (Quantifiable levels not specified in abstract) nih.gov
SedimentTaken close to a landfill in Norway6.5 ng/g nih.gov

Incineration Byproducts and Atmospheric Releases

Waste incineration is a common method for waste management, but it can be a significant source of atmospheric pollution, especially when the waste contains halogenated compounds like BFRs. The thermal decomposition of BTBPE can lead to the formation of hazardous byproducts. acs.orgresearchgate.net

Studies on the thermal decomposition of BTBPE show that it breaks down at high temperatures, and its byproducts depend on the conditions. researchgate.net In an inert atmosphere at 340°C, primary decomposition products include 2,4,6-tribromophenol and vinyl tribromophenyl ether. acs.orgresearchgate.net However, prolonged heating or secondary reactions can produce more hazardous compounds, including polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). researchgate.netmurdoch.edu.au The formation of these toxic byproducts during the incineration of waste containing BTBPE and other BFRs is a major concern. nih.govaaqr.org Research has shown that while high-temperature incineration can destroy BFRs, it can simultaneously form PBDD/Fs in the cooling flue gases. nih.govaaqr.org

The thermal decomposition of BTBPE begins with a 1,3-hydrogen shift, which dominates up to approximately 680 K. acs.org This is followed by other reactions that can ultimately lead to the formation of PBDD/F precursors. acs.orgmurdoch.edu.au

E-waste Recycling Activities as Point Sources

Electronic waste (e-waste) recycling facilities are recognized as major point sources for the release of BTBPE into the environment. ipen.orgresearchgate.net This is due to the high concentration of BFRs, including BTBPE, in the plastic components of electronic and electrical equipment. acs.orgnih.gov Recycling processes, which often involve dismantling, shredding, and melting, can release BFR-laden dust and volatile compounds into the surrounding environment. acs.orgbsef.com

Numerous studies have documented elevated concentrations of BTBPE in various environmental media at e-waste recycling sites, particularly in South China.

Air: Atmospheric concentrations at an e-waste site in Southern China ranged from 4.49 to 398 pg/m³, significantly higher than a rural site where concentrations were as low as 2.97 pg/m³ on average. nih.gov

Sediment: Sediment cores from an e-waste polluted pond in South China showed BTBPE concentrations increasing from the bottom to the top layers, reaching up to 12,678 ng/g dry weight, indicating long-term and severe contamination. mdpi.com In Guiyu, a major e-waste hub, sediment concentrations of BTBPE have been reported as high as 9870 ng/g. researchgate.net

Biota: Elevated levels of BTBPE were found in kingfishers and their prey from an e-waste recycling site, with median concentrations of 7.7 ng/g lipid weight in the birds, demonstrating bioaccumulation. researchgate.net

These findings underscore the role of e-waste recycling activities as significant hotspots for BTBPE emissions. ipen.orgresearchgate.net

Table 2: BTBPE Concentrations in Environmental Media at E-waste Recycling Sites

Environmental MediumLocationReported Concentration RangeSource
AirSouthern China4.49 - 398 pg/m³ nih.gov
SedimentSouth Chinaup to 12,678 ng/g dw mdpi.com
SedimentGuiyu, China222 - 9870 ng/g researchgate.net
Kingfishers (lipid weight)South ChinaMedian of 7.7 ng/g researchgate.net

Diffuse Emissions and Atmospheric Deposition

Beyond point sources like landfills and e-waste facilities, BTBPE is also subject to diffuse emissions and long-range atmospheric transport. Its presence in ambient air samples from various locations in the United States, far from known sources, supports this. nih.govresearchgate.net Atmospheric concentrations of BTBPE in the U.S. were found to be comparable to those of some polybrominated diphenyl ethers (PBDEs). nih.govresearchgate.net

Once in the atmosphere, BTBPE can be transported over long distances and then deposited into ecosystems through wet and dry deposition. miljodirektoratet.no Computational studies estimate the atmospheric lifetime of BTBPE to be around 11.8 days, indicating it is persistent enough to undergo long-range transport. rsc.org Its detection in a Lake Michigan sediment core, with concentrations increasing over time, further illustrates its atmospheric deposition and persistence in the environment. nih.govresearchgate.net The detection of BFRs in precipitation samples also confirms that atmospheric deposition is a key pathway for their entry into aquatic and terrestrial environments. copernicus.org

Source Apportionment Studies Using Environmental Signature Analysis

Environmental signature analysis, which examines the relative concentrations and profiles of different contaminants, is a useful tool for identifying pollution sources. For BFRs, this often involves comparing the congener profiles in environmental samples to those in commercial products and known emission sources.

In the context of BTBPE, studies of sediment cores from e-waste recycling areas have provided clear evidence of the source. In a polluted pond in South China, decabromodiphenyl ethane (B1197151) (DBDPE) was the most abundant novel BFR, followed by BTBPE and hexabromobenzene (B166198) (HBB). mdpi.com The strong correlation between the concentrations of these different BFRs in the sediment layers pointed to a common origin from e-waste dismantlement. mdpi.com The changing ratios of novel BFRs like BTBPE and DBDPE to legacy BFRs (PBDEs) in sediment layers can also provide insights into the historical shift in flame retardant usage in consumer products. mdpi.com

Ecological Impact Assessment and Ecotoxicological Implications of 1,2 Bis 2,4,6 Tribromophenoxy Ethane

Toxicity in Aquatic Organisms

Currently, there is a notable lack of publicly available scientific literature and data regarding the specific acute and chronic toxic effects of 1,2-Bis(2,4,6-tribromophenoxy)ethane on algae and aquatic plants. Research in this area is required to fully assess the impact of this compound on primary producers in aquatic ecosystems.

Research has been conducted on the effects of BTBPE on several fish species, with zebrafish (Danio rerio) being a common model organism.

Zebrafish (Danio rerio)

Studies on zebrafish have revealed a range of adverse effects following exposure to BTBPE. Exposure of adult female zebrafish to environmentally relevant concentrations of BTBPE (0.01–10 μg/L) for 28 days resulted in developmental toxicity, including decreased body weight, growth rate, and fat accumulation. acs.org In adult male zebrafish exposed to similar concentrations for 28 days, researchers observed underperformance in mating behavior and a reduction in reproductive success when paired with unexposed females. nih.gov This was accompanied by a decline in sperm quality, characterized by decreased motility and increased morphological abnormalities. nih.gov

Furthermore, exposure of zebrafish embryos and larvae to BTBPE has been shown to cause developmental neurotoxicity. acs.org This is evidenced by suppressed spontaneous movement, reduced swimming activity, and impaired visual acuity. acs.org Some studies have also indicated that BTBPE can disrupt the thyroid endocrine system in zebrafish. acs.org

Rainbow Trout (Oncorhynchus mykiss)

Juvenile rainbow trout have also been the subject of BTBPE toxicity studies. One study involved dietary exposure of juvenile rainbow trout to BTBPE, followed by a depuration period. The findings suggested a high potential for biomagnification in aquatic food webs. ca.gov

Interactive Data Table: Ecotoxicological Effects of 1,2-Bis(2,4,6-tribromophenoxy)ethane on Fish Species
SpeciesExposure ConcentrationExposure DurationObserved EffectsReference
Zebrafish (Danio rerio)0.01–10 μg/L28 days (adult females)Decreased body weight, growth rate, and fat accumulation. acs.org acs.org
Zebrafish (Danio rerio)0.01–10 μg/L28 days (adult males)Impaired mating behavior, reduced reproductive success, decreased sperm quality (motility and morphology). nih.gov nih.gov
Zebrafish (Danio rerio)0, 1, 3, 10 μg/L14 days (embryos/larvae)Developmental neurotoxicity (reduced locomotion), thyroid disruption. acs.org acs.org
Rainbow Trout (Oncorhynchus mykiss)Not specified in snippetDietary exposurePotential for biomagnification. ca.gov ca.gov

The ecotoxicity endpoints for BTBPE in aquatic organisms, based on available research, primarily focus on sublethal effects rather than acute mortality.

Survival: In a study on zebrafish embryos, exposure to BTBPE did not cause significant changes in survival rates. acs.org

Growth: A notable endpoint is the reduction in growth, as seen in adult female zebrafish which exhibited decreases in body weight and growth rate. acs.org

Reproduction: Reproductive capabilities are significantly affected, particularly in male zebrafish, which show impaired mating behavior and reduced fertilization success. nih.gov A decline in sperm quality is a key indicator of this reproductive toxicity. nih.gov

Ecotoxicity in Terrestrial Organisms

The impact of BTBPE on terrestrial ecosystems is less studied than its effects on aquatic environments. Soil invertebrates are crucial for soil health and can be exposed to contaminants that accumulate in soils and sediments.

There is a significant lack of research on the direct effects of 1,2-Bis(2,4,6-tribromophenoxy)ethane on soil invertebrates such as earthworms (Eisenia fetida or other relevant species). While studies exist for other brominated flame retardants like decabromodiphenyl ethane (B1197151) (DBDPE) in combination with other contaminants, this data cannot be directly extrapolated to assess the toxicity of BTBPE. researchgate.net Therefore, the potential risks of BTBPE to the terrestrial invertebrate community remain largely uncharacterized.

Impact on Terrestrial Flora and Root Zone Microbiome

1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) has been detected in terrestrial environments, including soils, indicating a potential for exposure to plants and soil microorganisms. However, direct research on the specific toxicological effects of BTBPE on terrestrial flora and the root zone microbiome is limited.

Studies on other novel brominated flame retardants (NBFRs) with similar properties and environmental presence, such as decabromodiphenyl ethane (DBDPE), have shown impacts on the soil ecosystem. For instance, DBDPE exposure has been found to alter soil microbial communities, affecting the nitrogen cycle and stimulating microbial defense and repair mechanisms nih.gov. In laboratory tests, DBDPE showed some phytotoxicity, affecting the germination and growth of seedlings like tall fescue researchgate.net. Research on the flame retardant tetrabromobisphenol A (TBBPA) found no significant effect on nitrogen transformation in soil, but did impact the reproduction of earthworms (Eisenia fetida), which are crucial for soil health nih.gov. While these findings concern compounds other than BTBPE, they highlight the potential for NBFRs to disrupt critical soil processes and organisms. The co-exposure of earthworms to flame retardants and other contaminants like lead or microplastics has been shown to sometimes produce synergistic toxic effects, including tissue damage and impacts on protein synthesis researchgate.netnih.gov. Given that BTBPE shares characteristics with these compounds, its potential to affect soil health warrants further investigation.

Bioaccumulation and Effects in Avian and Mammalian Wildlife (environmental exposure context)

BTBPE is persistent and bioaccumulative, leading to its detection in various wildlife species, where it can exert toxic effects, particularly on endocrine systems.

Avian Wildlife: Studies on avian species have confirmed the bioaccumulation of BTBPE and identified sublethal effects. In an investigation involving the American kestrel (Falco sparverius), in ovo exposure to BTBPE did not impact hatching success, body mass, or markers of oxidative stress in hatchlings. However, it did reveal sex-specific effects on the thyroid system. Female hatchlings exposed to higher doses of BTBPE showed decreased activity of type 2 deiodinase (D2), an enzyme crucial for converting the thyroid hormone thyroxine (T4) to the more active triiodothyronine (T3). This suggests that females may be more susceptible to the thyroid-disrupting effects of BTBPE. The study also indicated that BTBPE is metabolized slowly by kestrel embryos. BTBPE has also been quantified in the eggs of waterbirds from e-waste recycling regions, indicating maternal transfer and exposure during early development nih.gov.

Table 1. Effects of In Ovo BTBPE Exposure on American Kestrel Hatchlings
EndpointObserved Effect
Hatching SuccessNo significant effect
Body Mass & Organ SizeNo significant effect
Oxidative Stress MarkersNo significant effect
Thyroid System (Females)Decreased Type 2 deiodinase (D2) activity with increasing dose
Thyroid System (Males)No significant effect on D2 activity

Mammalian Wildlife: In mammals, BTBPE has been shown to bioaccumulate in lipophilic tissues such as adipose tissue, thymus, and skin nih.gov. Toxicological studies using laboratory rats as models for mammalian wildlife have identified clear adverse effects. Oral administration of BTBPE to Sprague-Dawley rats resulted in a significant reduction of circulating thyroid hormones, specifically free thyroxine (FT4) and total thyroxine (TT4) nih.gov. This confirms its role as an endocrine disruptor in mammals. Further research in rats has shown that BTBPE exposure can cause inflammation and necroptosis (a form of programmed cell death) in the small intestine, leading to the destruction of the intestinal barrier's tight junctions and mucus layer nih.gov. This intestinal toxicity was found to be mediated by the activation of the IRX3/NOS2 signaling axis nih.gov.

Biochemical and Molecular Ecotoxicology

Biomarker Responses in Exposed Environmental Biota (e.g., Gene Transcription, Enzyme Activity)

Exposure to BTBPE elicits a range of responses at the molecular level, which can serve as biomarkers of exposure and effect. These have been most extensively studied in fish and rats.

In zebrafish (Danio rerio), BTBPE exposure leads to significant alterations in gene transcription along the hypothalamic-pituitary-thyroid (HPT) axis. Key changes include the upregulation of the ugt1ab gene, which is involved in the glucuronidation and subsequent elimination of thyroid hormones, potentially leading to lower hormone levels wikipedia.org. Concurrently, the transcription of deiodinase genes (dio2, dio3a, and dio3b), which are responsible for thyroid hormone activation and deactivation, was found to be decreased wikipedia.org. In vitro assays have demonstrated that BTBPE can act as a thyroid receptor (TR) agonist, inducing β-galactosidase activity in yeast two-hybrid assays and stimulating the proliferation of GH3 cells in T-Screen assays nih.gov.

Studies in rats have shown that BTBPE exposure leads to decreased protein and gene expression levels of key components of thyroid hormone synthesis, including thyroglobulin (TG), thyroid peroxidase (TPO), and the sodium-iodide symporter (NIS). The expression of regulatory proteins for these genes, such as PAX8 and TTF2, was also reduced nih.gov. In American kestrel embryos, BTBPE exposure was found to downregulate genes involved in thyroid hormone metabolism.

Table 2. Key Biomarker Responses to BTBPE Exposure in Zebrafish
Biomarker TypeSpecific BiomarkerObserved ResponseReference
Gene Transcriptionugt1abUpregulation wikipedia.org
dio2, dio3a, dio3bDownregulation wikipedia.org
Enzyme/Receptor ActivityThyroid Receptor (TR)Agonistic Activity nih.gov
β-galactosidase (Yeast Assay)Increased Activity nih.gov
Hormone LevelsThyroxine (T4)Decreased wikipedia.org
TSH & CRHIncreased wikipedia.org

Oxidative Stress and Endocrine Disruption in Aquatic Animals (excluding human-specific mechanisms)

Oxidative Stress: Brominated flame retardants as a class of compounds are known to be capable of inducing oxidative stress by promoting the formation of reactive oxygen species (ROS), which can lead to cellular damage nih.gov. This can manifest as lipid peroxidation and alterations in the activity of antioxidant enzymes frontiersin.org. However, studies specifically investigating BTBPE-induced oxidative stress in aquatic animals are not widely available. One study on American kestrel hatchlings found no significant changes in markers of oxidative stress following in ovo exposure to BTBPE.

Endocrine Disruption: The endocrine-disrupting properties of BTBPE, particularly concerning the thyroid system, are well-documented in aquatic animals. In zebrafish, BTBPE acts as an agonist for the thyroid hormone receptor wikipedia.org. This interaction disrupts the normal functioning of the HPT axis, leading to a significant decrease in whole-body concentrations of the primary thyroid hormone, thyroxine (T4). As a compensatory response, levels of corticotropin-releasing hormone (CRH) and thyroid-stimulating hormone (TSH) are elevated wikipedia.orgnih.gov. This hormonal imbalance can lead to developmental neurotoxicity, as evidenced by reduced locomotion in exposed zebrafish larvae wikipedia.org.

Beyond the thyroid system, there is also evidence that BTBPE may affect sex hormone regulation. A study on male zebrafish exposed to BTBPE for 14 days showed an increasing trend in 17β-estradiol (E2) levels and the E2/11-ketotestosterone (11-KT) ratio, suggesting potential estrogenic or anti-androgenic activity.

Ecological Risk Assessment Frameworks for BTBPE

Derivation of Predicted No-Effect Concentrations (PNECs) for Ecosystems

A Predicted No-Effect Concentration (PNEC) is a critical component of environmental risk assessment. It represents the concentration of a chemical below which adverse effects on the ecosystem are unlikely to occur wikipedia.org. A specific PNEC for BTBPE has not been formally established by major regulatory bodies. However, the framework for its derivation is well-defined.

The PNEC is calculated by dividing a reliable ecotoxicity value—such as a No-Observed-Effect Concentration (NOEC) from a chronic study or an EC50/LC50 from an acute study—by an Assessment Factor (AF) wikipedia.org. The AF is a numerical value that accounts for uncertainties in extrapolating from laboratory data on a few species to the entire ecosystem. The magnitude of the AF depends on the quantity and quality of the available ecotoxicological data.

The derivation process is as follows:

Data Collection: Acute and chronic toxicity data for BTBPE are gathered for organisms representing different trophic levels (e.g., algae, invertebrates like Daphnia, and fish).

Endpoint Selection: The lowest relevant toxicity value (e.g., the most sensitive NOEC) is selected from the dataset.

Application of Assessment Factor: The selected endpoint is divided by an appropriate AF to derive the PNEC. A larger AF is used when data is scarce (e.g., only short-term acute data), while a smaller AF is applied when extensive long-term, multi-species data is available, reflecting greater certainty.

Table 3. Standard Assessment Factors (AF) Used in PNEC Derivation
Available Ecotoxicity DataAssessment Factor (AF)
At least one short-term L(E)C50 from each of three trophic levels1000
One long-term NOEC (fish or Daphnia)100
Two long-term NOECs from species representing two trophic levels50
Long-term NOECs from at least three species across three trophic levels10
Field data or data from model ecosystemsCase-by-case

Alternatively, if sufficient data for multiple species are available, a Species Sensitivity Distribution (SSD) approach can be used. This statistical method models the variation in sensitivity across species to derive a Hazardous Concentration for 5% of species (HC5), which is then used as the PNEC. For a persistent and bioaccumulative substance like BTBPE, the risk assessment would ideally include PNECs for water, sediment, and soil compartments.

Risk Characterization Using Environmental Exposure Data

The ecological risk of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) is characterized by its widespread presence in various environmental compartments, indicating persistent pathways for exposure to biota. BTBPE has been identified as an emerging environmental pollutant, with studies detecting its presence in air, water, sediment, sewage sludge, and house dust nih.govdaneshyari.comacs.orgresearchgate.netacs.orgnih.govresearchgate.net.

Environmental monitoring has revealed notable concentrations of BTBPE across different matrices. For instance, in Norway, BTBPE was detected in sewage sludge, seepage water, and sediment, with the highest concentration in sediment near a landfill recorded at 6.5 ng/g nih.govdaneshyari.com. In Southern China, an area with significant electronic waste recycling, sediment cores showed increasing concentrations of BTBPE from deeper to shallower layers, with levels reaching up to 12,678 ng/g dry weight, indicating a rise in its environmental deposition over time nih.gov. Concentrations in sewage sludge from Guangzhou, China, were found to range from 0.31 to 1.66 µg/kg dry weight researchgate.net.

Atmospheric distribution of BTBPE has also been documented. In the United States, ambient air samples contained BTBPE at concentrations comparable to those of some polybrominated diphenyl ethers (PBDEs), with higher levels observed in the southern states nih.govacs.org. Furthermore, analysis of a sediment core from Lake Michigan showed that BTBPE concentrations have been increasing over time nih.govacs.org. In indoor environments, BTBPE has been measured in house dust, with median concentrations reported to be around 30 ng/g acs.org.

The presence of BTBPE is not limited to abiotic environments; it has also been detected in biota, suggesting its potential for bioaccumulation. Studies have reported the presence of BTBPE in fish and bird tissues, particularly in areas with high levels of contamination from electronic waste researchgate.net. The biomagnification potential of BTBPE has been observed in fish nih.gov. Recent research on zebrafish exposed to environmentally relevant concentrations of BTBPE (0.01 to 10 μg/L) has demonstrated adverse effects, including developmental toxicity and reproductive issues in males acs.orguninsubria.itacs.org. These findings underscore the potential for ecological harm even at low environmental concentrations.

The following table summarizes representative environmental concentrations of BTBPE reported in various studies.

Environmental MatrixLocationConcentration Range
SedimentNorway (near landfill)6.5 ng/g nih.govdaneshyari.com
SedimentSouthern China (e-waste site)up to 12,678 ng/g dw nih.gov
Sewage SludgeGuangzhou, China0.31 - 1.66 µg/kg dw researchgate.net
House DustUnited Statesmedian of 30 ng/g acs.org
AirUnited StatesComparable to tetra- through hexabrominated diphenyl ethers nih.govacs.org
Biota (Fish and Birds)Southern China (e-waste site)Detected researchgate.net

Comparative Ecological Risk of BTBPE vs. Legacy Flame Retardants

The ecological risk of BTBPE is often evaluated in comparison to legacy brominated flame retardants (BFRs), particularly polybrominated diphenyl ethers (PBDEs), which have been phased out or restricted due to their environmental persistence, bioaccumulation, and toxicity nih.gov. While introduced as an alternative, BTBPE shares some physicochemical properties with these legacy compounds, which may imply similar environmental behavior and risks nih.gov.

In terms of environmental occurrence, legacy BFRs are generally found at higher concentrations than emerging BFRs like BTBPE nih.govdaneshyari.com. However, BTBPE is frequently detected in a wide range of environmental samples nih.govdaneshyari.com. For instance, atmospheric concentrations of BTBPE in the United States have been found to be comparable to or even higher than those of some PBDEs, such as tetra- through hexabrominated diphenyl ethers and decabromodiphenyl ether (BDE-209) nih.govacs.org. Conversely, a study on U.S. house dust found that median BTBPE concentrations were an order of magnitude lower than those of major PBDE congeners acs.org.

The bioaccumulation potential of BTBPE is a key factor in its comparative risk profile. Research has indicated that the biomagnification factors (BMFs) for BTBPE can be comparable to or even greater than those for some tri- to penta-BDEs in certain predator-prey relationships, suggesting a significant potential for environmental risk researchgate.net. This is a critical finding, as the high bioaccumulation potential of PBDEs was a primary driver for their regulation.

Regarding toxicity, while comprehensive comparative data is still emerging, some studies provide insights. For example, research on rats indicated that among several legacy and emerging flame retardants, PBDE-47 showed the most significant disruption of hepatocellular toxic endpoints nih.gov. However, the increasing detection of BTBPE in the environment and biota, coupled with evidence of its effects on aquatic organisms at low concentrations, suggests that its ecological risk should not be underestimated acs.orguninsubria.itacs.org. The replacement of legacy BFRs with compounds like BTBPE may lead to a shift in the environmental risk profile rather than a complete reduction.

The following table provides a comparative overview of BTBPE and legacy PBDEs based on available data.

Feature1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)Legacy Polybrominated Diphenyl Ethers (PBDEs)
Environmental Concentrations Generally lower than legacy BFRs, but frequently detected nih.govdaneshyari.com. Air concentrations can be comparable to or higher than some PBDEs nih.govacs.org.Generally found in higher levels in the environment nih.govdaneshyari.com.
Bioaccumulation Potential Biomagnification potential observed in fish nih.gov. BMFs can be comparable to or greater than some PBDEs researchgate.net.High potential for bioaccumulation and biomagnification researchgate.net.
Toxicity Demonstrated developmental and reproductive toxicity in zebrafish at environmentally relevant concentrations acs.orguninsubria.itacs.org.Known endocrine disruptors with established toxicity profiles nih.gov.
Regulatory Status Generally less regulated than legacy PBDEs.Production and use have been restricted or phased out globally nih.gov.

Structure-Activity Relationships in the Ecotoxicity of Brominated Organic Compounds

The ecotoxicity of brominated organic compounds, including BTBPE, is intrinsically linked to their chemical structure. Structure-activity relationships (SARs) and quantitative structure-activity relationships (QSARs) are valuable tools for predicting the environmental fate and toxicological effects of these substances, especially for emerging compounds where extensive empirical data may be lacking uninsubria.itnih.govnih.gov.

Key structural features that influence the ecotoxicity of brominated flame retardants include the degree and position of bromine substitution, the nature of the aromatic core, and the presence of other functional groups nih.govnih.gov. For instance, many new BFRs, including BTBPE, share common physicochemical properties with legacy BFRs, such as an aromatic moiety, halogen substitution, and a lipophilic character. These similarities suggest that their environmental fate and transport mechanisms may be comparable to those of the banned BFRs nih.gov.

The lipophilicity of a compound, often expressed as the octanol-water partition coefficient (log Kow), is a critical determinant of its bioaccumulation potential. The molecular structure of BTBPE, with its multiple bromine atoms and aromatic rings, contributes to its lipophilic nature.

Furthermore, the arrangement of bromine atoms on the aromatic rings can affect the molecule's persistence and its interaction with biological receptors. For example, in vitro studies on different BFRs have shown that the presence and position of hydroxyl or bromo-substituents can influence their binding affinity to transport proteins like transthyretin and their resulting cytotoxicity nih.gov.

QSAR models have been developed to predict specific toxicological endpoints for BFRs, such as their potential for endocrine disruption. These models can help in prioritizing chemicals for further testing and in understanding the mechanisms of toxicity uninsubria.it. The development of such predictive models is crucial for the proactive assessment of the environmental risks posed by the vast number of brominated organic compounds used in commercial products. By analyzing the structural components of molecules like BTBPE, researchers can better anticipate their potential for adverse ecological impacts.

Research Gaps, Future Directions, and Emerging Research Opportunities

Development of Next-Generation Analytical Techniques for Ultra-Trace Quantification and Speciation

A significant research gap exists in the development of highly sensitive and specific analytical methods for the ultra-trace quantification of BTBPE and its transformation products. While current methods like gas chromatography-mass spectrometry (GC-MS) are used, there is a continuous need to lower detection limits to accurately assess concentrations in complex environmental samples such as water, sediment, and biota. nih.govnih.gov Future research should focus on advanced instrumentation and techniques that can overcome matrix interference and provide reliable quantification at environmentally relevant levels.

Emerging opportunities lie in the application of high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) systems, which can aid in the identification of previously unknown metabolites and degradation products. nih.gov Furthermore, the development of biosensors presents a promising avenue for rapid, cost-effective, and on-site screening of BTBPE contamination, although this technology is still in its early stages for many BFRs. frontiersin.org Speciation analysis, which distinguishes between the parent compound and its various transformation products, is another critical area. Techniques combining liquid chromatography (LC) with tandem mass spectrometry (MS/MS) have shown promise for other BFRs and could be further optimized for BTBPE and its derivatives. nih.gov

The deuterated analogue, 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4, is instrumental in this context. It serves as an ideal internal standard for isotope dilution methods, which correct for analyte loss during sample preparation and analysis, thereby improving the accuracy and precision of quantification.

Elucidation of Complete Transformation Pathways and Identification of All Significant Transformation Products

While some transformation pathways of BTBPE have been identified, a complete picture is still lacking. Research has shown that BTBPE can undergo various transformations, including thermal decomposition, photolysis, and biotransformation.

Thermal Decomposition: At high temperatures, such as those during recycling or incineration, BTBPE can decompose to form products like 2,4,6-tribromophenol (B41969) and other brominated compounds, which may be precursors to polybrominated dibenzo-p-dioxins (PBDDs). acs.orgnih.gov

Biotransformation: In biota, BTBPE can be metabolized through processes like ether cleavage, debromination, hydroxylation, and methoxylation. nih.gov Studies in rats have identified several fecal metabolites, including monohydroxylated and debrominated derivatives, as well as products from the cleavage of the ether linkage. nih.govnih.gov Zebrafish studies have also identified multiple transformation products in the liver. nih.gov

Photolytic Transformation: The phototransformation behavior of BTBPE in water under UV irradiation is an area of active investigation, as it is a key process influencing its environmental persistence. researchgate.net

Transformation ProcessKnown Products/PathwaysResearch Gaps
Thermal Decomposition2,4,6-tribromophenol, Brominated diphenyl ethers, PBDD precursors acs.orgnih.govFormation under different real-world recycling and disposal conditions.
BiotransformationEther cleavage, Debromination, Hydroxylation, Methoxylation nih.govnih.govIdentification of all metabolites in various species; Toxicity of metabolites.
PhotolysisDebromination and other degradation products in aquatic systems. researchgate.netresearchgate.netInfluence of environmental factors (e.g., dissolved organic matter) on pathways.

Refinement of Predictive Environmental Fate and Transport Models Incorporating Multi-Media Interactions

Predictive models are essential tools for understanding how BTBPE moves and persists in the environment. Fugacity-based multimedia environmental models have been used for other BFRs to simulate their distribution in air, water, soil, and sediment. oup.comumich.edu These models are crucial for predicting environmental concentrations and identifying potential accumulation zones.

However, existing models need to be refined specifically for BTBPE. A key research gap is the lack of precise data on its physicochemical properties and intermedia transport parameters, such as air-water and soil-water partitioning coefficients. epa.gov Future research should focus on experimentally determining these values to improve model accuracy.

Furthermore, models need to better incorporate the complex interactions between different environmental compartments (multi-media interactions). For instance, the transport of BTBPE adsorbed to airborne particles and its subsequent deposition into aquatic and terrestrial systems is a critical pathway that requires more detailed modeling. epa.gov The development of dynamic models that can account for time-varying emissions and environmental conditions will provide more realistic predictions of the long-term fate of BTBPE. oup.comumich.edu

Long-Term Ecological Monitoring and Assessment of Ecosystem-Level Impacts

BTBPE has been detected in various environmental compartments, including air, sediment, sewage sludge, and biota, indicating its widespread presence. wikipedia.orgnih.gov However, most monitoring studies have been short-term and geographically limited. A significant research gap is the lack of long-term ecological monitoring programs to track trends in BTBPE concentrations over time and assess its impact at the ecosystem level. youtube.com

Future research should establish systematic, long-term monitoring to understand how ecosystems respond to chronic exposure. youtube.com This includes studying bioaccumulation and biomagnification through food webs. cimi.orgyoutube.com While some studies suggest a low potential for biomagnification for BTBPE, more comprehensive food web studies across different ecosystems are needed. nih.gov

Assessing ecosystem-level impacts requires moving beyond single-species toxicity tests. Research should investigate potential effects on community structure, population dynamics, and ecosystem functions. For example, studies on American kestrels have shown potential sex-specific effects on the thyroid system, highlighting the need for more research on sublethal effects in wildlife populations. nih.gov

Integration of Analytical Chemistry, Ecotoxicology, and Environmental Modeling for Holistic Risk Assessment

A holistic risk assessment of BTBPE requires the integration of data from multiple disciplines. Currently, these fields often operate in isolation. Analytical chemists identify and quantify the compound, ecotoxicologists assess its effects on organisms, and modelers predict its environmental fate.

The emerging research opportunity lies in creating integrated frameworks that link these disciplines. For example, data on transformation products from analytical studies can be used as inputs for ecotoxicological testing to determine their specific toxicities. nih.gov The results from both can then be incorporated into environmental fate models to predict the transport and potential risk of not just the parent compound but also its more toxic or mobile derivatives. This integrated approach will provide a more comprehensive and realistic assessment of the risks posed by BTBPE to both human and ecological health.

Role of Deuterated Analogues in Advancing Environmental Forensic Science and Source Apportionment

Environmental forensic science aims to identify the sources of pollutants in the environment. Deuterated analogues like this compound play a crucial role in this field. While their primary use is as internal standards for accurate quantification, they are also invaluable in source apportionment studies.

By using isotopically labeled standards, researchers can develop highly precise methods to trace the pathways of contaminants from their sources to their final destinations in the environment. A significant research opportunity is to use these advanced analytical methods to differentiate between various potential sources of BTBPE, such as emissions from manufacturing facilities, leaching from products in use, and releases from e-waste recycling sites. nih.gov This allows for more effective and targeted regulatory actions and management strategies. The development of methods that can analyze isotopic ratios of BTBPE in environmental samples could further enhance source tracking capabilities.

Remediation Strategies for BTBPE-Contaminated Environmental Compartments

As with many persistent organic pollutants, there is a lack of effective and scalable remediation strategies for environments contaminated with BTBPE. Given its persistence in sediment and soil, developing methods to remove or degrade it is a critical future research direction. researchgate.net

Research opportunities exist in exploring various remediation techniques:

Bioremediation: Investigating the potential of microorganisms to degrade BTBPE. This involves identifying microbial species or consortia capable of breaking down the compound and understanding the biochemical pathways involved.

Phytoremediation: Assessing the ability of certain plants to take up and either accumulate or degrade BTBPE from contaminated soil and water.

Advanced Oxidation Processes (AOPs): Studying the effectiveness of chemical degradation methods, such as using hydroxyl radicals, to break down BTBPE in water and wastewater treatment systems.

The development of cost-effective and environmentally benign remediation technologies is essential for managing legacy contamination and mitigating the long-term risks associated with BTBPE.

Q & A

Q. What are the primary atmospheric reaction pathways of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) initiated by OH radicals?

BTBPE undergoes gas-phase oxidation via two competing pathways initiated by OH radicals:

  • OH Addition : OH adds to brominated aromatic carbons (C–Br sites), forming intermediates (e.g., IM3, IM7-1) that react with O₂ to generate peroxides (ROO·) and hydroxylated products (e.g., OH-BTBPE).
  • H-Abstraction : OH abstracts hydrogen atoms from ethane or aromatic CH groups, leading to radical intermediates that further react with O₂/NO.

The rate constant ratio for addition vs. H-abstraction is ~3:1, with an overall rate constant of 1.0×10121.0 \times 10^{-12} cm³/molecule/s, corresponding to an atmospheric half-life of ~11.8 days . OH-BTBPE, a major product, exhibits higher toxicity (e.g., Daphnia magna LC₅₀) than BTBPE, raising environmental concerns .

Q. How does BTBPE's environmental persistence compare to legacy polybrominated diphenyl ethers (PBDEs)?

While BTBPE's atmospheric half-life (~11.8 days) is shorter than PBDEs (months to years), its persistence remains significant due to:

  • Semi-volatility : Gas-particle partitioning prolongs degradation, as particle-bound BTBPE resists OH-initiated oxidation .
  • Toxic Byproducts : Degradation generates brominated phenols, dibenzofurans, and hydroxylated derivatives, which persist in ecosystems .
    Regulatory assessments highlight BTBPE as a "regrettable substitute" due to its bioaccumulation potential and transformation into hazardous compounds .

Q. What analytical methodologies are recommended for quantifying BTBPE and its transformation products?

Key steps include:

  • Isotopic Labeling : Use 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 as an internal standard in GC-MS or LC-MS to correct for matrix effects and ionization efficiency .
  • Extraction : Accelerated solvent extraction (ASE) or Soxhlet extraction for sediments/particulate matter, followed by cleanup via silica gel or SPE columns .
  • Detection : Electron capture negative ionization (ECNI) for brominated compounds, with confirmation via isotopic ratio analysis (e.g., m/zm/z 687 vs. 691 for BTBPE vs. BTBPE-d4) .

Advanced Research Questions

Q. How do computational quantum chemistry methods elucidate BTBPE reaction mechanisms?

Studies employ:

  • Density Functional Theory (DFT) : To optimize geometries of intermediates (e.g., IM3, IM7-1) and calculate Gibbs free energies (ΔG‡) for transition states. For example, PBE1PBE/6-31+G(d,p) identifies H-abstraction pathways with ΔG‡ = 27.6 kcal/mol .
  • Ab Initio Molecular Dynamics (AIMD) : Simulates BTBPE's conformational dynamics at 500 K, revealing C₂h symmetry and preferential OH attack at C–Br sites .
  • Kinetic Modeling : Master equation solvers (e.g., MultiWell) predict rate constants for multi-step reactions, such as IM7-1 + O₂ → peroxides (k=2.2×1012k = 2.2 \times 10^{12} cm³/molecule/s) .

Q. What challenges arise in reconciling experimental and modeled kinetic data for BTBPE oxidation?

Key discrepancies include:

  • Symmetry Assumptions : Computational models often assume equivalent reactivity across symmetric C–Br sites, but steric/electronic effects may vary in real systems .
  • Neglected Pathways : Heterogeneous reactions (e.g., on black carbon) are rarely modeled but may dominate degradation in particle-rich environments .
  • Validation Gaps : Experimental rate constants for intermediates (e.g., IM3 + O₂) are scarce, limiting model accuracy .
    Methodological recommendations:
    • Compare computational ΔG‡ values with temperature-dependent experimental kinetics.
    • Use cavity ring-down spectroscopy (CRDS) to monitor transient intermediates .

Q. How do heterogeneous reactions influence BTBPE's atmospheric fate?

BTBPE's semi-volatility drives partitioning between gas and particle phases. Key processes include:

  • Particle-Bound Degradation : Reactions on mineral dust or black carbon surfaces may alter degradation rates and pathways. For example, adsorbed BTBPE could undergo photolysis or ozonolysis, bypassing OH-initiated pathways .
  • Lifetime Extension : Particle-phase BTBPE is shielded from gas-phase OH, potentially doubling its atmospheric residence time .
    Research priorities:
    • Quantify uptake coefficients on PM₂.₅ and soot.
    • Investigate secondary organic aerosol (SOA) formation from BTBPE oxidation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.